molecular formula C12H9ClO2 B2815857 Methyl 5-chloronaphthalene-1-carboxylate CAS No. 16650-65-0

Methyl 5-chloronaphthalene-1-carboxylate

Cat. No.: B2815857
CAS No.: 16650-65-0
M. Wt: 220.65
InChI Key: MXUGBZRTOXOVNH-UHFFFAOYSA-N
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Description

Methyl 5-chloronaphthalene-1-carboxylate is a chlorinated aromatic ester with a molecular structure comprising a naphthalene backbone substituted with a chlorine atom at the 5-position and a methyl ester group at the 1-position. This compound belongs to the class of naphthalene carboxylates, which are widely studied for their applications in organic synthesis, agrochemicals, and pharmaceuticals. Limited direct data on this specific compound are available in the provided evidence; however, its analogs and derivatives are documented in the context of phytochemical analyses and industrial applications .

Properties

IUPAC Name

methyl 5-chloronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUGBZRTOXOVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloronaphthalene-1-carboxylate typically involves the esterification of 5-chloronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloronaphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The chlorine atom can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Methyl 5-chloronaphthalene-1-carboxylate shares structural similarities with other naphthalene-based esters and chlorinated aromatic compounds. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Structural Analogs

Methyl 4-fluoronaphthalene-1-carboxylate Substituent: Fluorine at the 4-position instead of chlorine.

Sandaracopimaric Acid Methyl Ester Structure: A diterpenoid methyl ester with a fused bicyclic system, distinct from the planar naphthalene backbone. Applications: Found in plant resins (e.g., Austrocedrus chilensis) and studied for its role in plant defense mechanisms. Unlike this compound, this compound is naturally occurring and lacks halogen substituents .

Dehydroabietic Acid Methyl Ester

  • Structure : A methylated abietane diterpene with a tricyclic framework.
  • Reactivity : The conjugated double bonds and carboxylic ester group make it more reactive in oxidation reactions compared to chlorinated naphthalene esters .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Position Halogen Type LogP (Predicted)
This compound ~220.65 5-Cl, 1-COOCH₃ Chlorine ~3.8
Methyl 4-fluoronaphthalene-1-carboxylate ~204.19 4-F, 1-COOCH₃ Fluorine ~3.2
Sandaracopimaric Acid Methyl Ester ~332.48 Diterpenoid ester None ~6.5

Notes:

  • LogP values are estimated based on substituent contributions. Chlorine’s lipophilic nature increases the LogP of this compound compared to its fluorinated analog .
  • The higher molecular weight of sandaracopimaric acid methyl ester correlates with its natural origin and complex structure .

Biological Activity

Methyl 5-chloronaphthalene-1-carboxylate (M5C) is a chlorinated aromatic compound with potential biological activities that have garnered interest in various fields, including pharmaceuticals and environmental science. This article reviews its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

  • Chemical Formula : C12H9ClO2
  • Molecular Weight : 220.65 g/mol
  • Structure : Contains a naphthalene ring substituted with a chlorine atom at the 5-position and an ester functional group.

The biological activity of M5C can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Chlorinated compounds often exhibit altered metabolic pathways due to the presence of halogen atoms, which can enhance or inhibit enzyme activity. The specific interactions depend on the biological context in which M5C is utilized.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of M5C and related compounds. For instance, derivatives of chloronaphthalene have been shown to inhibit cancer cell growth effectively. A study indicated that compounds derived from similar structures exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines . This suggests that M5C could potentially serve as a lead compound in cancer therapy.

Biodegradation Potential

M5C's structural similarity to other chlorinated aromatic compounds raises questions about its environmental impact and biodegradability. Research has shown that certain bacteria can adapt to degrade chlorinated naphthalenes effectively. For example, strains of Pseudomonas and Serratia demonstrated increased degradation rates of related compounds after prolonged exposure, indicating potential bioremediation applications for M5C .

Case Study 1: Antiproliferative Activity

In a recent investigation, derivatives of chloronaphthalene were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results demonstrated that several compounds exhibited low cytotoxicity while maintaining significant inhibitory effects on cell proliferation. Specifically, the compound with a similar structure to M5C showed promising results in reducing cell viability in vitro .

Case Study 2: Biodegradation Mechanisms

A study explored the biodegradation mechanisms of chlorinated aromatic compounds by environmental bacteria. The research indicated that after a year of exposure to 1-chloronaphthalene, bacterial strains adapted by altering their cell surface properties, which enhanced their degradation efficiency. This adaptation involved changes in polysaccharide composition and cell membrane permeability, suggesting that M5C could also be subject to similar biodegradation pathways .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of M5C compared to related chloronaphthalene derivatives:

Compound NameAntiproliferative Activity (GI50)Biodegradation PotentialNotes
This compoundTBDModeratePotential lead compound for cancer therapy
Methyl 1-chloronaphthalene-1-carboxylate~50 nMHighEffective against specific bacterial strains
Methyl 3-chloronaphthalene-1-carboxylate~35 nMModerateSimilar reactivity patterns; potential for drug development

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